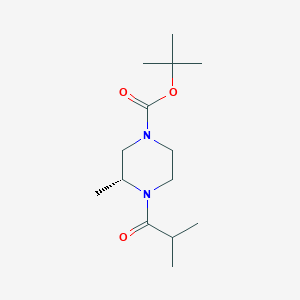
4-formyl-5-methyl-1H-pyrrole-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-formyl-5-methyl-1H-pyrrole-2-carbonitrile is a heterocyclic organic compound with the molecular formula C7H6N2O It is a derivative of pyrrole, a five-membered aromatic ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-formyl-5-methyl-1H-pyrrole-2-carbonitrile typically involves the reaction of appropriate starting materials under controlled conditions. One common method is the Paal-Knorr synthesis, which involves the cyclization of 2,5-dimethoxytetrahydrofuran with amines or sulfonamines in the presence of a catalytic amount of iron (III) chloride . Another method involves the condensation of readily available O-substituted carbamates with 2,5-dimethoxytetrahydrofuran .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
4-formyl-5-methyl-1H-pyrrole-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Bromine (Br2) in acetic acid or sulfuric acid.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or sulfonated derivatives.
Scientific Research Applications
4-formyl-5-methyl-1H-pyrrole-2-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-formyl-5-methyl-1H-pyrrole-2-carbonitrile is not fully understood. its effects are likely mediated through interactions with specific molecular targets and pathways. The compound’s reactivity and ability to undergo various chemical transformations suggest that it may interact with enzymes, receptors, or other biomolecules, leading to its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid: Another pyrrole derivative with similar structural features.
4-Formyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid ethyl ester: A related compound with an ester functional group.
Uniqueness
4-formyl-5-methyl-1H-pyrrole-2-carbonitrile is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. Its formyl and nitrile groups provide sites for further chemical modifications, making it a versatile intermediate in organic synthesis .
Properties
CAS No. |
728899-33-0 |
|---|---|
Molecular Formula |
C7H6N2O |
Molecular Weight |
134.14 g/mol |
IUPAC Name |
4-formyl-5-methyl-1H-pyrrole-2-carbonitrile |
InChI |
InChI=1S/C7H6N2O/c1-5-6(4-10)2-7(3-8)9-5/h2,4,9H,1H3 |
InChI Key |
LBNFNJROPUKDPR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(N1)C#N)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)propanenitrile](/img/structure/B12960677.png)

![Benzoic acid, 3-[5-(2,6-difluorophenyl)-1,2,4-oxadiazol-3-yl]-](/img/structure/B12960688.png)








![5,6-Difluoro-2-(methylthio)-1H-benzo[d]imidazole](/img/structure/B12960741.png)
![tert-Butyl 2-fluoro-3-oxo-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B12960749.png)
